

# Spectroscopic Data and Characterization of N-(4-iodophenyl)-3-oxobutanamide: A Technical Guide

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Compound of Interest		
Compound Name:	N-(4-iodophenyl)-3-	
	oxobutanamide	
Cat. No.:	B3264046	Get Quote

#### Introduction

N-(4-iodophenyl)-3-oxobutanamide is a chemical compound with the molecular formula C10H10INO2 and a molecular weight of approximately 303.1 g/mol .[1][2] As a versatile small molecule scaffold, it holds potential for use in various research and development applications, including drug discovery and materials science.[1][3] A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation.

While direct experimental spectroscopic data for **N-(4-iodophenyl)-3-oxobutanamide** is not readily available in public databases, this guide provides an in-depth overview of the expected spectroscopic characteristics based on data from structurally analogous compounds. Additionally, it outlines the standard experimental protocols for acquiring such data.

### **Predicted Spectroscopic Data**

The following tables summarize the expected spectroscopic data for **N-(4-iodophenyl)-3-oxobutanamide**, extrapolated from known data of similar compounds. These values should be considered as estimations and may differ from experimentally determined data.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data



Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
CH₃ (keto)	~2.2	Singlet	-
CH <sub>2</sub> (keto)	~3.6	Singlet	-
Ar-H (ortho to NH)	~7.5	Doublet	~8.5
Ar-H (ortho to I)	~7.7	Doublet	~8.5
NH	~9.5-10.5	Broad Singlet	-

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Assignment	Predicted Chemical Shift (δ, ppm)
CH₃ (keto)	~30
CH <sub>2</sub> (keto)	~50
C=O (keto)	~205
C=O (amide)	~165
Ar-C (C-NH)	~139
Ar-C (C-I)	~85
Ar-CH (ortho to NH)	~122
Ar-CH (ortho to I)	~138

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 3: Predicted IR Spectroscopic Data



Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H Stretch	3250-3350	Medium
C-H Stretch (aromatic)	3000-3100	Medium
C-H Stretch (aliphatic)	2850-3000	Medium
C=O Stretch (amide I)	1660-1680	Strong
C=O Stretch (keto)	1700-1720	Strong
N-H Bend (amide II)	1530-1570	Medium
C=C Stretch (aromatic)	1470-1600	Medium
C-I Stretch	500-600	Medium

Table 4: Predicted Mass Spectrometry Data

Ionization Mode	Predicted m/z	Fragment
ESI+	304.9856	[M+H] <sup>+</sup>
ESI+	326.9675	[M+Na]+
ESI-	302.9703	[M-H] <sup>-</sup>

# **Experimental Protocols**

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **N-(4-iodophenyl)-3-oxobutanamide**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the <sup>1</sup>H and <sup>13</sup>C chemical environments in the molecule.

Methodology:



- Sample Preparation: Weigh approximately 5-10 mg of the solid N-(4-iodophenyl)-3-oxobutanamide and dissolve it in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4] The solution should be clear and form a single phase.[4]
- Filtering: If any solid remains undissolved, filter the solution or carefully pipette the clear supernatant into a clean, undamaged 8-inch NMR tube.[4]
- Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[5]
- ¹H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Chemical shifts are reported in parts per million (ppm) relative to an internal standard,
    typically tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak.[5]
  - Important parameters to set include the number of scans, relaxation delay, and pulse width.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Chemical shifts are reported in ppm relative to the solvent signal (e.g., the central peak of the CDCl<sub>3</sub> triplet at 77.00 ppm).[5]
  - A larger number of scans and a longer relaxation delay are typically required for <sup>13</sup>C NMR compared to <sup>1</sup>H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.

#### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Thin Solid Film Method):



- Sample Preparation: Dissolve a small amount (around 50 mg) of solid N-(4-iodophenyl)-3-oxobutanamide in a few drops of a volatile solvent like methylene chloride or acetone.
- Film Deposition: Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[6]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[6]
- Data Acquisition:
  - Place the salt plate in the sample holder of an FT-IR spectrometer.
  - Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - The resulting plot will show the percentage of light absorbed as a function of wavenumber (cm<sup>-1</sup>).[7]
  - If the signal intensity is too low, add more solution to the plate and re-run the spectrum. If the intensity is too high, dilute the original solution and prepare a new film.[6]

#### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of **N-(4-iodophenyl)-3-oxobutanamide** in a suitable solvent such as methanol or acetonitrile.
- Sample Introduction: The solution is typically introduced into the mass spectrometer via liquid chromatography (LC) or direct infusion.[8]
- Ionization: In the ESI source, the sample solution is sprayed through a fine, heated capillary to which a high voltage is applied. This process generates charged droplets, and as the solvent evaporates, molecular ions (e.g., [M+H]+ or [M-H]-) are formed.[8]







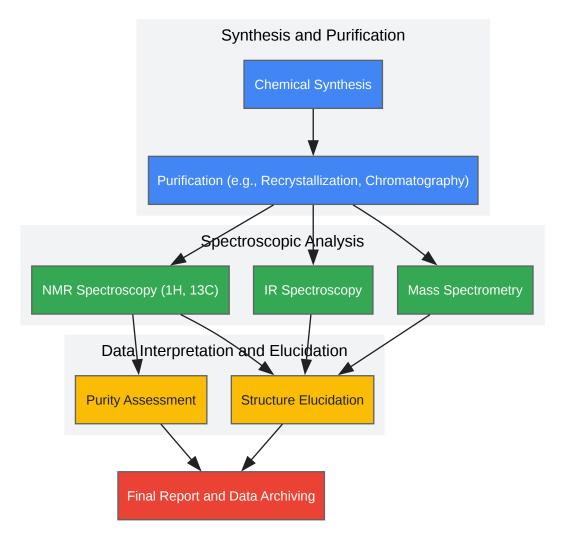
- Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).
  [9]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
- Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. Precursor ions of interest are selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed.[8]

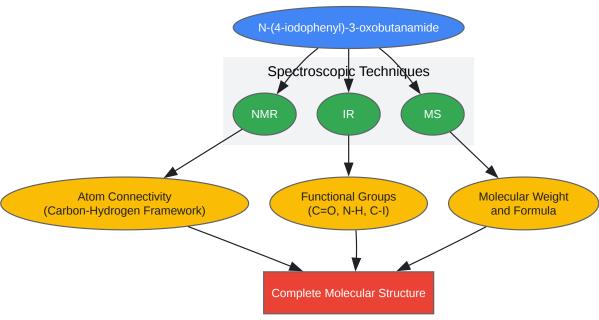
### **Visualizations**

### **General Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like **N-(4-iodophenyl)-3-oxobutanamide** using various spectroscopic techniques.









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